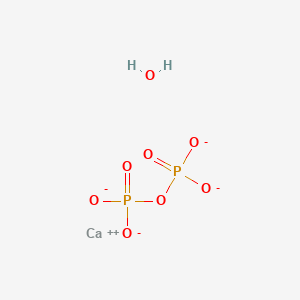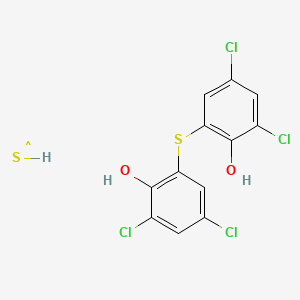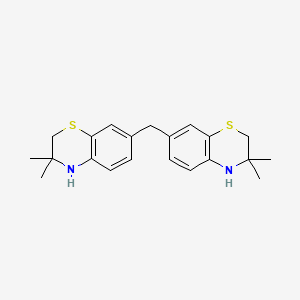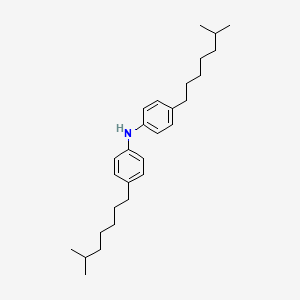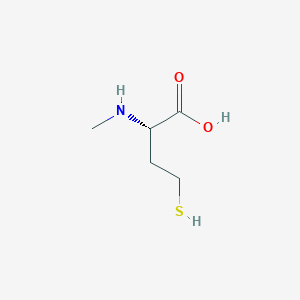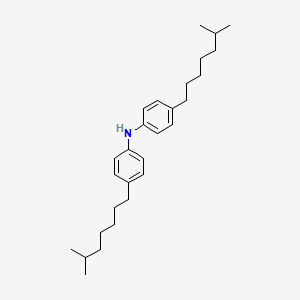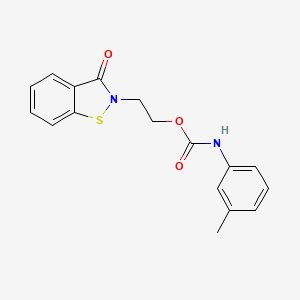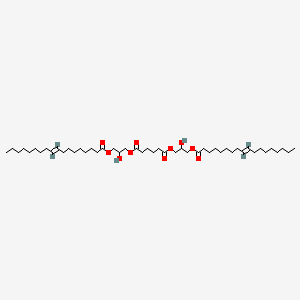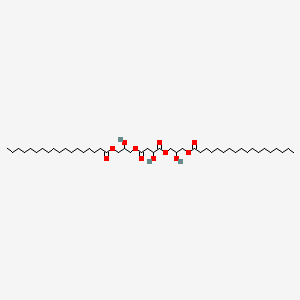![molecular formula C12H15BrOS B12682923 2-Bromo-1-[4-[(1-methylethyl)thio]phenyl]propan-1-one CAS No. 54790-01-1](/img/structure/B12682923.png)
2-Bromo-1-[4-[(1-methylethyl)thio]phenyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Iodopropynyl Butylcarbamate typically involves the reaction of 3-iodo-2-propynyl alcohol with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of Iodopropynyl Butylcarbamate follows similar synthetic routes but on a larger scale. The process involves the careful handling of raw materials and the use of industrial reactors to achieve high yields and purity. Quality control measures are implemented to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Iodopropynyl Butylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: It can participate in substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like sodium azide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodopropynyl derivatives, while substitution reactions can produce various substituted carbamates.
Aplicaciones Científicas De Investigación
Iodopropynyl Butylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical formulations.
Biology: Employed in microbiological studies to investigate its antimicrobial properties.
Medicine: Studied for its potential use in antimicrobial treatments and as a preservative in pharmaceutical formulations.
Industry: Widely used in the cosmetics industry as a preservative to extend the shelf life of products.
Mecanismo De Acción
The antimicrobial action of Iodopropynyl Butylcarbamate is primarily due to its ability to disrupt the cell membranes of microorganisms. It targets the lipid bilayer of bacterial and fungal cells, leading to cell lysis and death. The compound’s effectiveness is attributed to its iodine content, which plays a crucial role in its antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
Methylisothiazolinone: Another preservative with antimicrobial properties, commonly used in cosmetics and personal care products.
Phenoxyethanol: A preservative used in various formulations, known for its broad-spectrum antimicrobial activity.
Uniqueness
Iodopropynyl Butylcarbamate stands out due to its high efficacy at low concentrations and its broad-spectrum activity against bacteria, yeast, and mold. Its stability and compatibility with various formulations make it a preferred choice in the cosmetics industry.
Propiedades
Número CAS |
54790-01-1 |
|---|---|
Fórmula molecular |
C12H15BrOS |
Peso molecular |
287.22 g/mol |
Nombre IUPAC |
2-bromo-1-(4-propan-2-ylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C12H15BrOS/c1-8(2)15-11-6-4-10(5-7-11)12(14)9(3)13/h4-9H,1-3H3 |
Clave InChI |
PHBMGVHJJJLLDG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC1=CC=C(C=C1)C(=O)C(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


